molecular formula C15H9IO2 B12551101 9-Phenanthrenecarboxylic acid, 10-iodo- CAS No. 172878-81-8

9-Phenanthrenecarboxylic acid, 10-iodo-

Cat. No.: B12551101
CAS No.: 172878-81-8
M. Wt: 348.13 g/mol
InChI Key: UKKAPGQHTOHGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthrenecarboxylic acid, 10-iodo- typically involves the iodination of phenanthrene derivatives. One common method is the direct iodination of phenanthrene-9-carboxylic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production methods for 9-Phenanthrenecarboxylic acid, 10-iodo- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and more efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenecarboxylic acid, 10-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Phenanthrenecarboxylic acid, 10-iodo- involves its interaction with molecular targets and pathways in biological systems. The iodine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Properties

CAS No.

172878-81-8

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

10-iodophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H9IO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15(17)18/h1-8H,(H,17,18)

InChI Key

UKKAPGQHTOHGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C(=O)O)I

Origin of Product

United States

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